

# A Comparative Guide to GGFG-Linked ADCs Versus Other Linker Technologies

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## Compound of Interest

Compound Name: *Fmoc-GGFG-Dxd*

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For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This guide provides an objective comparison of prominent ADC linker technologies, with a focus on the tetrapeptide GGFG linker, supported by experimental data, to inform rational ADC design. The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases the payload upon internalization into the target cancer cell. This delicate balance is key to widening the therapeutic window.

## Mechanisms of Action: A Tale of Three Linkers

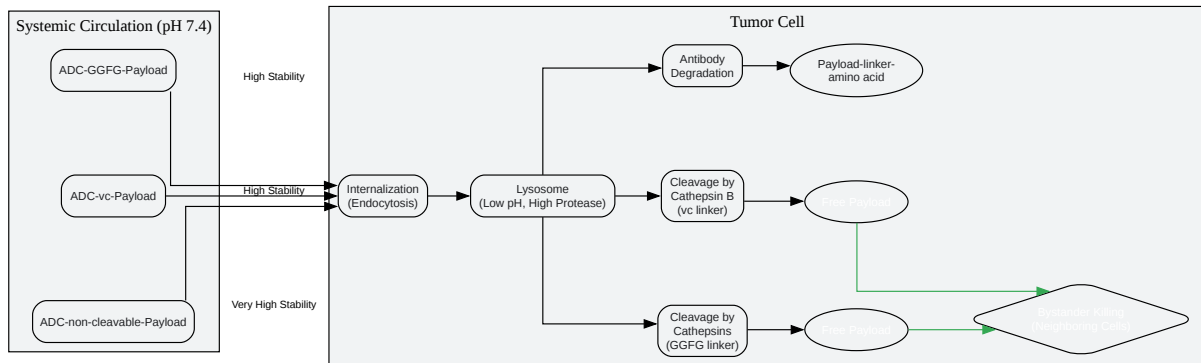
The efficacy of an ADC is intrinsically linked to the mechanism by which its cytotoxic payload is released. Here, we compare three major linker strategies: the enzyme-cleavable GGFG and valine-citrulline (vc) linkers, and the non-cleavable linkers.

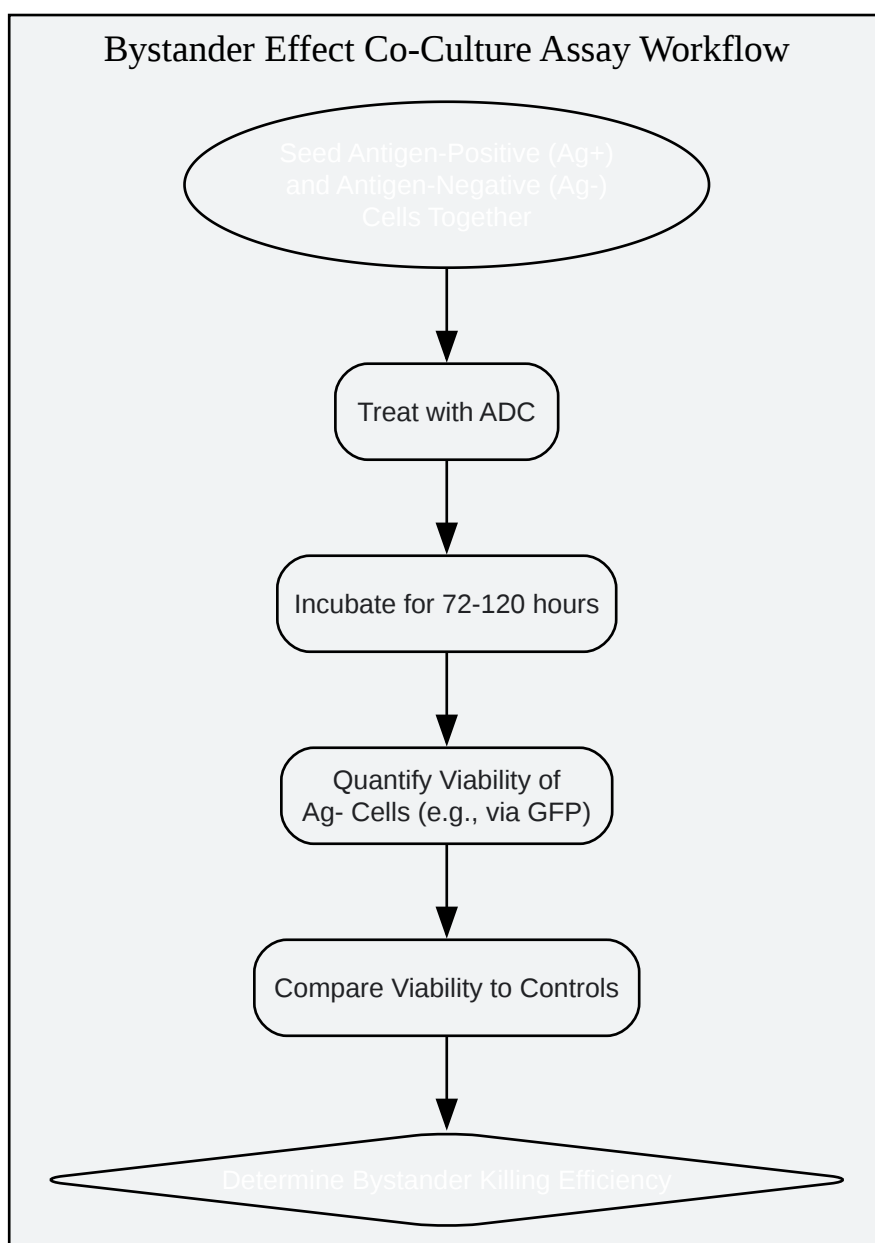
**GGFG (Gly-Gly-Phe-Gly) Linker:** This tetrapeptide linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.<sup>[1][2]</sup> Upon internalization of the ADC into the cancer cell, the linker is

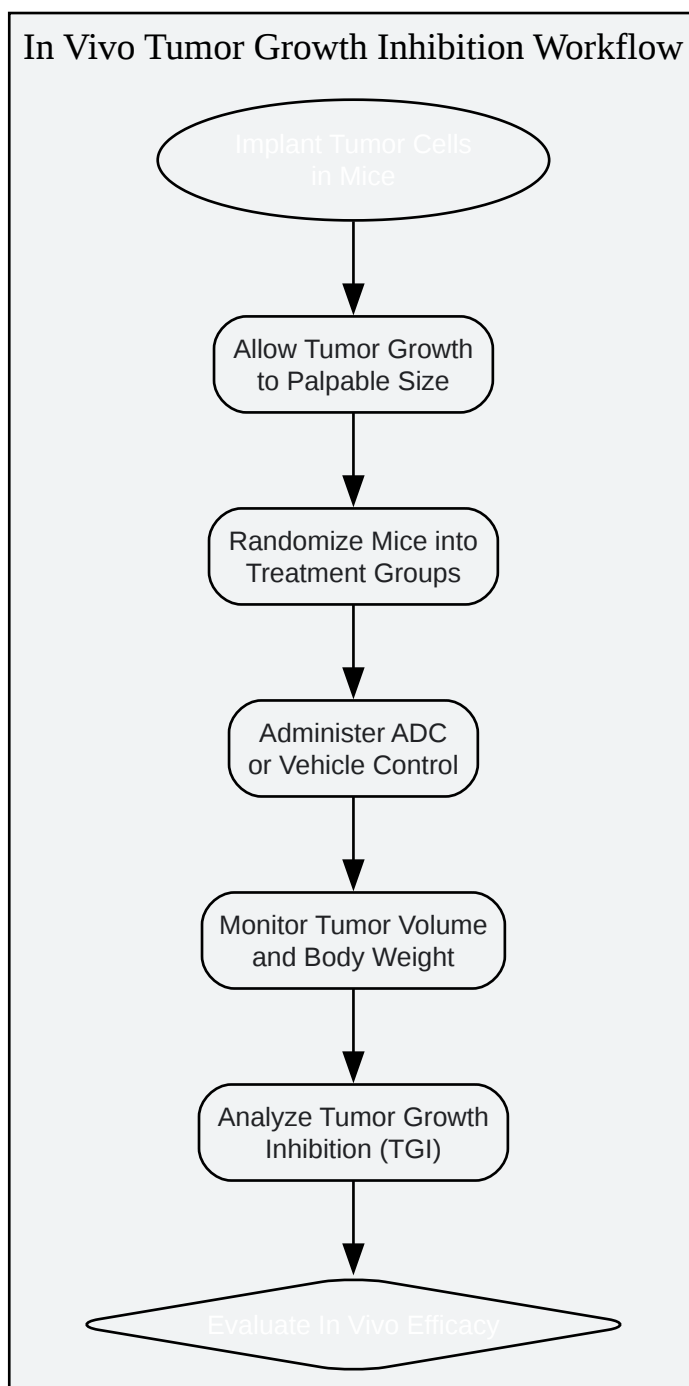
cleaved, releasing the potent cytotoxic payload. The GGFG linker is known for its high stability in the bloodstream, which minimizes premature drug release and associated off-target toxicity. [1] A notable example of a GGFG-linked ADC is trastuzumab deruxtecan (Enhertu), which has demonstrated significant clinical efficacy.[2]

**Valine-Citrulline (vc) Linker:** Similar to the GGFG linker, the vc dipeptide linker is also cleaved by lysosomal proteases, most notably Cathepsin B.[1] This linker has been widely used in the development of ADCs and has shown to be stable in human plasma. Upon cleavage, it releases the payload within the target cell.

**Non-Cleavable Linkers:** In contrast to cleavable linkers, non-cleavable linkers, such as those based on thioether chemistry, do not rely on enzymatic or chemical cleavage for payload release. Instead, the payload is released after the entire ADC is internalized and the antibody component is degraded in the lysosome. This results in the release of the payload still attached to the linker and an amino acid residue. While this approach offers high plasma stability, it can limit the bystander effect.







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